Diaveridine: A Technical Guide to its Mechanism of Action
Diaveridine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of Diaveridine, a synthetic antimicrobial agent. It is designed to serve as a detailed resource, incorporating quantitative data, key experimental methodologies, and visual representations of its molecular interactions and metabolic pathways.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
Diaveridine exerts its antimicrobial effect by acting as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[3][4]
THF and its derivatives are essential one-carbon donors required for the synthesis of key cellular building blocks, including purines (adenine, guanine) and thymidylate, which are the precursors for DNA and RNA synthesis.[3][4] By competitively binding to the active site of DHFR, Diaveridine blocks the production of THF.[3] This leads to a depletion of the intracellular THF pool, which in turn halts DNA synthesis, arrests the cell cycle, and ultimately prevents microbial replication, resulting in a bacteriostatic or bactericidal effect.[3]
Synergistic Action with Sulfonamides
Diaveridine is frequently used in combination with sulfonamides to achieve a synergistic antimicrobial effect.[5] This potentiation arises from a sequential blockade of the same metabolic pathway. While Diaveridine inhibits DHFR, sulfonamides target an earlier step by inhibiting dihydropteroate synthase (DHPS), the enzyme responsible for converting para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to DHF. This dual blockade of the folate synthesis pathway is significantly more effective at inhibiting microbial growth and can reduce the development of resistant strains.[5]
Quantitative Data
The inhibitory activity and pharmacokinetic properties of Diaveridine have been quantified in various studies.
Enzyme Inhibition and Antimicrobial Activity
The following table summarizes key in vitro metrics for Diaveridine's efficacy.
| Parameter | Value | Organism/Enzyme | Reference |
| Ki (Inhibition Constant) | 11.5 nM | Plasmodium falciparum DHFR (wild type) | [6][7][8] |
| MIC (Min. Inhibitory Conc.) | 1 µg/mL | Staphylococcus aureus | [8] |
| MIC (Min. Inhibitory Conc.) | 2 µg/mL | Streptococcus pyogenes | [8] |
| MIC (Min. Inhibitory Conc.) | 4 µg/mL | Proteus vulgaris | [8] |
| Bactericidal Concentration | ≥10 µg/mL | Salmonella typhimurium TA1535 (no growth) | [6] |
Pharmacokinetic Parameters
Pharmacokinetic profiles for Diaveridine show significant species-specific differences, particularly between pigs and chickens. The data below is following a single oral administration of 10 mg/kg body weight.
| Parameter | Pigs | Chickens | Reference |
| Tmax (Time to Peak Conc.) | 2 h | 2 h | [5][9] |
| Cmax (Peak Concentration) | 0.49 ± 0.02 µg/mL | 1.55 ± 0.43 µg/mL | [5][9] |
| t½β (Elimination Half-life) | 66.41 h | 48.30 h | [5][9][10] |
| Oral Bioavailability (F) | 34.6% | 72.2% | [11] |
Experimental Protocols
The following sections detail the standard methodologies used to determine the key quantitative parameters of Diaveridine.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a common spectrophotometric method for measuring DHFR inhibition by quantifying the decrease in NADPH absorbance.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. An inhibitor like Diaveridine will slow this rate of decrease.
Reagents and Equipment:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Dihydrofolic acid (DHF) substrate solution
-
NADPH solution
-
Diaveridine (or other test inhibitors) at various concentrations
-
Temperature-controlled UV/Vis spectrophotometer and cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a known concentration of NADPH, and the DHFR enzyme.
-
Inhibitor Addition: Add a specific concentration of Diaveridine (dissolved in an appropriate solvent like DMSO) to the reaction mixture. For a control, add only the solvent. Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to the cuvette.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm in kinetic mode (e.g., every 15 seconds for 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
Ki Determination: Repeat the assay with varying concentrations of both the substrate (DHF) and the inhibitor (Diaveridine). The inhibition constant (Ki) can then be determined by analyzing the data using enzyme kinetic models, such as a Dixon plot or non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Reagents and Equipment:
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., S. aureus)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, MHB)
-
Diaveridine stock solution
-
Spectrophotometer (for inoculum standardization)
-
Incubator (e.g., 37°C)
Procedure:
-
Inoculum Preparation: Culture the test bacterium on an agar plate. Select several colonies to inoculate a broth culture and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Create a 2-fold serial dilution of Diaveridine by adding 100 µL of a concentrated solution to the first column, mixing, and then transferring 100 µL to the next column, repeating across the plate.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no drug).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Diaveridine in a well that shows no visible growth (i.e., the first clear well). The results can also be read using a plate reader to measure absorbance at 600 nm.
Pharmacokinetic Analysis using Radioactive Tracing with LC/MS-IT-TOF
This protocol describes the methodology used to identify metabolites and determine the pharmacokinetic behavior of Diaveridine in animal models.[5][9]
Principle: Tritium-labeled Diaveridine (³H-DVD) is administered to animals. Plasma samples are collected over time and analyzed to separate and identify the parent drug and its metabolites. Radioactivity detection quantifies the compounds, while high-resolution mass spectrometry provides structural information for identification.
Reagents and Equipment:
-
³H-labeled and non-labeled Diaveridine
-
Animal models (e.g., pigs, chickens)
-
Sample preparation tools (centrifuge, solid-phase extraction cartridges)
-
Liquid Scintillation Counter (LSC)
-
LC/MS-IT-TOF system (Liquid Chromatography with Mass Spectrometry - Ion Trap and Time-of-Flight)
Procedure:
-
Dosing and Sampling: A single oral dose of ³H-DVD (e.g., 10 mg/kg body weight) is administered to the animals. Blood samples are collected into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72... hours). Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples undergo solid-phase extraction (e.g., using MCX cartridges) to purify and concentrate Diaveridine and its metabolites.
-
LC/MS-IT-TOF Analysis: The extracted samples are injected into the LC/MS-IT-TOF system.
-
Liquid Chromatography (LC): A C18 column is typically used with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid) to separate the parent drug from its metabolites based on their physicochemical properties.
-
Online Radioactivity Detection: An online radioactivity detector is placed in-line after the LC column to generate a radio-chromatogram, identifying which peaks are drug-related.
-
Mass Spectrometry (MS): The eluent is directed to an electrospray ionization (ESI) source in positive mode. The IT-TOF mass spectrometer acquires high-resolution mass spectra and data-dependent MS/MS fragmentation spectra for the radioactive peaks, allowing for the precise mass determination and structural elucidation of metabolites.
-
-
Data Analysis: The concentration of Diaveridine and its metabolites at each time point is determined from the radio-chromatogram. Pharmacokinetic parameters (Cmax, Tmax, t½β, etc.) are calculated from the resulting plasma concentration-time curves using non-compartmental analysis software.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Folate synthesis pathway and sites of inhibition.
Caption: Workflow for a spectrophotometric DHFR inhibition assay.
Caption: Comparative metabolism of Diaveridine in pigs and chickens.
References
- 1. Diaveridine | CAS#:5355-16-8 | Chemsrc [chemsrc.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of radioactive tracing coupled with LC/MS-IT-TOF methodology for the discovery and identification of diaveridine metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay [frontiersin.org]
- 7. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. is.muni.cz [is.muni.cz]
- 10. vdoc.pub [vdoc.pub]
- 11. Antibiotic residues in milk: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
